molecular formula C13H18N2OS B7016431 N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide

N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide

Cat. No.: B7016431
M. Wt: 250.36 g/mol
InChI Key: WTZOJOKPGKTFNC-UHFFFAOYSA-N
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Description

N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrrolidine ring, and an amide group

Properties

IUPAC Name

N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-3-12(16)14-9-10-6-7-15(2)13(10)11-5-4-8-17-11/h3-5,8,10,13H,1,6-7,9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZOJOKPGKTFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC=CS2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the thiophene and pyrrolidine intermediates. One common method involves the use of Grignard reagents, such as 2-thienylmagnesium bromide, to introduce the thiophene ring . The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The final step involves the formation of the amide bond through a coupling reaction between the pyrrolidine intermediate and prop-2-enamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.

    Substitution: Nucleophiles such as sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The thiophene and pyrrolidine rings allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide is unique due to its combination of a thiophene ring, a pyrrolidine ring, and an amide group, which confer specific chemical and biological properties not found in the similar compounds listed above.

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